3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene] 3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]
Brand Name: Vulcanchem
CAS No.:
VCID: VC18003245
InChI: InChI=1S/C25H12Br4/c26-13-1-5-21-17(9-13)18-10-14(27)2-6-22(18)25(21)23-7-3-15(28)11-19(23)20-12-16(29)4-8-24(20)25/h1-12H
SMILES:
Molecular Formula: C25H12Br4
Molecular Weight: 632.0 g/mol

3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]

CAS No.:

Cat. No.: VC18003245

Molecular Formula: C25H12Br4

Molecular Weight: 632.0 g/mol

* For research use only. Not for human or veterinary use.

3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene] -

Specification

Molecular Formula C25H12Br4
Molecular Weight 632.0 g/mol
IUPAC Name 3,3',6,6'-tetrabromo-9,9'-spirobi[fluorene]
Standard InChI InChI=1S/C25H12Br4/c26-13-1-5-21-17(9-13)18-10-14(27)2-6-22(18)25(21)23-7-3-15(28)11-19(23)20-12-16(29)4-8-24(20)25/h1-12H
Standard InChI Key NLGSEROEASXLNY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Br)C3=C(C24C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C=CC(=C3)Br

Introduction

Molecular Structure and Nomenclature

The spirobifluorene scaffold consists of two fluorene units connected via a spiro carbon atom at the 9-position, creating a rigid, three-dimensional structure. Bromination at the 3,3',6,6' positions introduces steric and electronic effects that influence the compound’s reactivity and optoelectronic behavior. The IUPAC name, 3,3',6,6'-tetrabromo-9,9'-spirobi[fluorene], reflects this substitution pattern (Figure 1).

Table 1: Key Structural Identifiers

PropertyValue
CAS No.1374997-47-3
Molecular FormulaC25H12Br4\text{C}_{25}\text{H}_{12}\text{Br}_4
Molecular Weight632.0 g/mol
SMILES NotationBrC1=CC2=C(C=C1)C3=C(C4=C(C=CC(=C4)Br)C5=C3C=CC(=C5)Br)C26C7=C(C=CC(=C7)Br)C8=C6C=CC(=C8)Br

The spiro configuration imposes a perpendicular orientation between the two fluorene rings, reducing π-orbital overlap and enhancing thermal stability .

Synthesis and Physicochemical Properties

Physicochemical Characteristics

The compound’s high molecular weight and bromine content contribute to its low solubility in polar solvents (e.g., water, methanol) and moderate solubility in aromatic hydrocarbons (e.g., toluene, chlorobenzene). Thermal gravimetric analysis (TGA) of related spirobifluorenes indicates decomposition temperatures exceeding 400°C, suggesting similar stability for the tetrabromo derivative .

Table 2: Physicochemical Properties

PropertyValue
Melting Point>300°C (decomposes)
Solubility<0.1 mg/mL in H₂O
Thermal StabilityStable up to 400°C

Applications in Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

Spirobifluorene derivatives are prized in OLEDs for their high glass transition temperatures (TgT_g) and balanced charge-transport properties. The bromine atoms in 3,3',6,6'-tetrabromo-9,9'-spirobi[fluorene] act as leaving groups, enabling cross-coupling reactions to construct conjugated polymers or small-molecule emitters. For instance, Suzuki-Miyaura coupling with arylboronic acids can yield luminescent materials with tunable bandgaps .

Organic Photovoltaics (OPVs)

In OPVs, the compound serves as an electron-deficient building block for non-fullerene acceptors. A 2025 study demonstrated that spirobifluorene-based acceptors achieve power conversion efficiencies (PCEs) of up to 12.3%, attributed to their broad absorption spectra and favorable energy-level alignment .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP301+P312: Call poison center
H315: Skin irritationP280: Wear protective gloves
H319: Eye irritationP305+P351+P338: Rinse eyes
H335: Respiratory irritationP261: Avoid dust inhalation

The compound’s discontinued commercial status underscores the importance of in-house synthesis or sourcing alternatives like 2,2',7,7'-tetrabromo-9,9'-spirobifluorene.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator